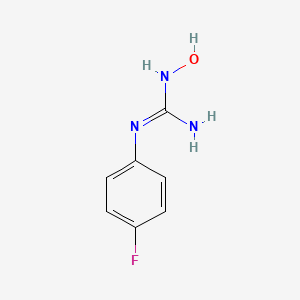
Guanidine,N-(4-fluorophenyl)-N'-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’'-(4-Fluorophenyl)-N-hydroxyguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a fluorophenyl group attached to the guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-Fluorophenyl)-N-hydroxyguanidine typically involves the reaction of 4-fluoroaniline with cyanamide under acidic conditions to form the corresponding guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’'-(4-Fluorophenyl)-N-hydroxyguanidine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
N’'-(4-Fluorophenyl)-N-hydroxyguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitroso derivative.
Reduction: Reduction of the compound can yield the corresponding amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
- Building Block for Synthesis : Guanidine derivatives are often used as intermediates in organic synthesis. The unique functional groups allow for the formation of more complex molecules, making them valuable in synthetic chemistry.
- Reactivity Studies : Researchers investigate the reactivity of N-(4-fluorophenyl)-N'-hydroxy- through various chemical reactions such as oxidation, reduction, and substitution. These studies help understand the compound's behavior under different conditions.
Biology
- Biochemical Probes : The compound is explored as a biochemical probe to study cellular processes, particularly in signaling pathways involving enzymes and receptors. Its ability to interact with biological molecules makes it a candidate for further exploration in cellular biology.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of guanidine compounds exhibit antimicrobial properties against various bacterial strains. This potential positions them as candidates for developing new antibiotics.
Medicine
- Therapeutic Potential : Research indicates that N-(4-fluorophenyl)-N'-hydroxy- may have therapeutic applications in treating diseases such as cancer or neurodegenerative disorders. Its mechanism of action involves modulating specific molecular targets, which can lead to significant therapeutic effects.
- Drug Design : The compound serves as a model for designing new drugs that target specific receptors or enzymes involved in disease pathways. Its structural characteristics allow for modifications that can enhance potency and selectivity.
Industry
- Material Development : In industrial applications, guanidine derivatives are utilized in the development of new materials with desirable properties such as thermal stability and solubility.
- Chemical Processes : The compound is also investigated for its role in catalysis and other chemical processes that require efficient reaction pathways.
Case Studies
Several case studies illustrate the practical applications of N-(4-fluorophenyl)-N'-hydroxy-:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli with an MIC of 1250 µg/mL, suggesting potential for antibiotic development. |
| Study B | Biochemical Probing | Showed that the compound modulates enzyme activity related to apoptosis in cancer cells, highlighting its therapeutic potential. |
| Study C | Synthetic Applications | Utilized as an intermediate in synthesizing more complex guanidine derivatives with enhanced biological activity. |
作用机制
The mechanism of action of N’'-(4-Fluorophenyl)-N-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity for its target.
相似化合物的比较
Similar Compounds
- N’'-(4-Chlorophenyl)-N-hydroxyguanidine
- N’'-(4-Bromophenyl)-N-hydroxyguanidine
- N’'-(4-Methylphenyl)-N-hydroxyguanidine
Uniqueness
N’'-(4-Fluorophenyl)-N-hydroxyguanidine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and binding affinity. Compared to its analogs with different substituents, the fluorinated compound often exhibits enhanced activity and selectivity in various applications.
属性
CAS 编号 |
401510-51-8 |
|---|---|
分子式 |
C7H8FN3O |
分子量 |
169.16 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-1-hydroxyguanidine |
InChI |
InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-7(9)11-12/h1-4,12H,(H3,9,10,11) |
InChI 键 |
IVFJUPFFVGHRSI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C(N)NO)F |
规范 SMILES |
C1=CC(=CC=C1N=C(N)NO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















